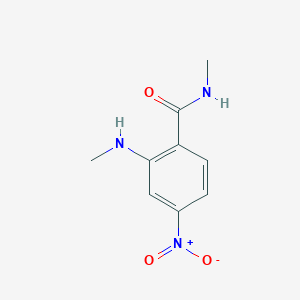

N-Methyl-2-(methylamino)-4-nitrobenzamide

Description

Structural Context within the Broader Benzamide (B126) Class

The benzamide class of organic compounds is characterized by a core structure consisting of a benzene (B151609) ring linked to an amide functional group (-CONH₂). This fundamental scaffold is the parent structure for a vast array of derivatives that have found applications in fields ranging from pharmaceuticals to materials science.

N-Methyl-2-(methylamino)-4-nitrobenzamide is a polysubstituted derivative of this core structure. Its specific features include:

A Benzamide Core : The foundational benzene ring attached to a carbonyl and a nitrogen atom.

An N-Methyl Group : A methyl group (-CH₃) is attached to the nitrogen atom of the amide, making it a secondary amide.

A Methylamino Group : A (-NHCH₃) group is substituted at the second position (ortho-position) of the benzene ring.

A Nitro Group : A (-NO₂) group is attached at the fourth position (para-position) of the benzene ring. The presence of this electron-withdrawing group significantly influences the electronic properties of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | N-methyl-4-(methylamino)-3-nitrobenzamide |

| CAS Number | 41263-72-3 |

| Topological Polar Surface Area | 87 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Significance of this compound in Contemporary Organic Synthesis and Chemical Biology Probes

The significance of this compound in modern research can be inferred from the established applications of its isomers and related nitrobenzamide structures, particularly as versatile intermediates in organic synthesis and their potential as chemical probes.

In organic synthesis, substituted nitrobenzamides serve as crucial building blocks for constructing more complex molecules. For instance, the related compound N-methyl-4-(methylamino)-3-nitrobenzamide is identified as a key intermediate in the synthesis of various pharmaceutical agents. It is cited as a precursor for triazole derivatives intended to treat conditions like diabetes and hypertension, as well as for benzimidazole (B57391) analogues aimed at treating autoimmune diseases and promoting hair growth. This utility underscores the importance of the substituted nitrobenzamide framework in medicinal chemistry for accessing biologically active compounds.

In the field of chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. While this compound itself is not established as a chemical probe, its structural features are relevant. The development of probes often requires molecules with specific functional groups that can be modified or that confer specific binding properties. The presence of the nitro and amino groups on the benzamide scaffold provides reactive handles for further chemical modification, making this class of compounds potentially useful starting points for the rational design of targeted biological probes.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research focused on this compound and its analogues are centered on their synthetic utility and potential therapeutic applications. The research scope generally encompasses several key areas:

Development of Efficient Synthetic Routes : A significant focus of research is to establish simple, cost-effective, and high-yield methods for producing these polysubstituted benzamides. Research efforts aim to use readily available starting materials and streamline reaction processes to make these intermediates more accessible for broader use.

Exploration as a Pharmaceutical Intermediate : The core objective is to utilize these compounds as foundational scaffolds in drug discovery. Research involves using them as starting materials to synthesize libraries of more complex molecules, which are then screened for activity against various biological targets.

Structure-Activity Relationship (SAR) Studies : Researchers investigate how changing the position and nature of the substituents on the benzamide ring affects the biological activity of the final products. Understanding these relationships is crucial for designing more potent and selective therapeutic agents. The study of different isomers, such as the 2-methylamino vs. the 4-methylamino variant, is a key component of SAR exploration.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(methylamino)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11-2/h3-5,10H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPMEIIBYUZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for N Methyl 2 Methylamino 4 Nitrobenzamide

Established Synthetic Routes and Reaction Conditions

Established routes for synthesizing substituted benzamides rely on fundamental organic reactions. The core challenge lies in controlling the regioselectivity of the substitutions and ensuring compatibility between the functional groups at each stage of the synthesis.

The formation of the amide bond is the defining step in the synthesis of any benzamide (B126). Traditional methods typically involve the reaction of a carboxylic acid derivative with an amine. researchgate.net A common and effective approach is the acylation of an amine using an acyl chloride. The carboxylic acid is first activated by converting it into a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with the amine to form the desired benzamide.

Alternative methods for amide bond formation have been developed to avoid the use of harsh activating agents. researchgate.net These include direct coupling reactions between a carboxylic acid and an amine facilitated by a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium- and uranium-based reagents (e.g., BOP, HATU). researchgate.netucl.ac.uk Furthermore, direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid has been reported as a method to form the benzamide structure directly on an aromatic ring. nih.gov Oxidative amidation, which can involve the reaction of aldehydes with secondary amines using an oxidant and a catalyst, presents another pathway. researchgate.net

The placement of the methylamino and nitro groups on the benzamide ring requires strategic selection of starting materials and reaction sequences. The synthesis often begins with a commercially available, pre-substituted benzene (B151609) derivative. For instance, a synthetic pathway could start from a halogenated nitrobenzoic acid, such as 4-chloro-3-nitrobenzoic acid, which serves as a precursor for a related isomer. google.com

In such a strategy, the halogen atom can be displaced by methylamine (B109427) through a nucleophilic aromatic substitution reaction. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards such nucleophilic attack, facilitating the introduction of the methylamino group. google.com The sequence of these reactions—amidation and nucleophilic substitution—is critical. Performing the nucleophilic substitution first on the nitro-substituted benzoic acid, followed by the amidation to form the final N-methylbenzamide, is a common approach. google.com

A specific, high-yield synthesis has been detailed for N-methyl-4-(methylamino)-3-nitrobenzamide, an isomer of the target compound. google.com This multi-step process provides a clear blueprint for the synthesis of similarly substituted benzamides. The synthesis starts with 4-chloro-3-nitrobenzoic acid and proceeds through three main steps. google.com First, a nucleophilic aromatic substitution is carried out by reacting 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine to produce 4-methylamino-3-nitrobenzoic acid. google.com In the second step, the resulting carboxylic acid is converted to its more reactive acyl chloride derivative, 4-(methylamino)-3-nitrobenzoyl chloride, using thionyl chloride. google.com Finally, the acyl chloride is reacted with methylamine to yield the final product, N-methyl-4-(methylamino)-3-nitrobenzamide. google.com This entire process is reported to be efficient, with a total yield of up to 97.5%. google.com

Table 1: Synthetic Pathway for N-methyl-4-(methylamino)-3-nitrobenzamide

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 4-chloro-3-nitrobenzoic acid | Methylamine (aqueous solution) | 4-methylamino-3-nitrobenzoic acid | High |

| 2 | 4-methylamino-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 4-(methylamino)-3-nitrobenzoyl chloride | High |

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, environmental impact, and speed of synthesis, advanced strategies involving catalysis and alternative energy sources are employed. These methods aim to reduce reaction times, lower energy consumption, and increase product yields.

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. For the synthesis of nitrobenzamides, various catalytic systems have been explored. One method for producing 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid and ammonia (B1221849) utilizes a catalytic system composed of a catalyst (boric acid, tetrabutoxytitanium, or dimethylphosphite) and a cocatalyst (polyethylene glycol), achieving yields as high as 97%. google.com

For the core amidation step, boronic acids are frequently used as catalysts for the direct coupling of carboxylic acids and amines. ucl.ac.uk These reactions often require methods for water removal to drive the reaction to completion. ucl.ac.uk In the area of oxidative amidation, heterogeneous catalysts, such as a recyclable system based on zinc oxide and nickel oxide (ZnO–NiO–Ni), have been shown to be highly efficient. researchgate.net Additionally, iridium-based complexes have been developed for the N-alkylation of amides with alcohols, a process that can be relevant for the introduction of N-methyl groups. organic-chemistry.org

Table 2: Examples of Catalytic Systems in Benzamide Synthesis

| Reaction Type | Catalyst System | Substrates | Key Advantages |

|---|---|---|---|

| Amidation | Boric Acid / Polyethylene Glycol | 4-nitrobenzoic acid, ammonia | High yield (up to 97%), simplified technology. google.com |

| Direct Amidation | Boronic Acids | Carboxylic acids, amines | Catalytic direct coupling, avoids harsh activating agents. ucl.ac.uk |

| Oxidative Amidation | ZnO–NiO–Ni Heterojunctions | Aldehydes, secondary amines | Recyclable heterogeneous catalyst, high efficiency. researchgate.net |

Microwave-Assisted Synthesis and Reaction Rate Enhancement

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is possible to heat reactants directly and efficiently, leading to dramatic reductions in reaction times, often from hours to minutes. jocpr.commdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and amides, often resulting in higher yields and product purity compared to conventional heating methods. jocpr.comresearchgate.net

The benefits of microwave irradiation are particularly notable in reactions that are typically slow under conventional heating. jocpr.com For the synthesis of substituted benzamides, microwave energy can be applied to accelerate key steps such as the nucleophilic substitution for introducing the methylamino group or the final amidation reaction. researchgate.netpharmainfo.in For instance, the synthesis of benzamides via the ring-opening of oxazolones with amines was found to be difficult with conventional heating but proceeded smoothly with good yields and reduced reaction times under microwave irradiation. researchgate.net This technology aligns with the principles of green chemistry by saving time and energy. jocpr.commdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Outcome |

|---|---|---|---|

| Benzimidazole (B57391) Synthesis | Reflux (hours) | Irradiation (minutes) | Reaction time reduced, yield increased by 10-30%. jocpr.com |

| Benzamide Synthesis (from Oxazolone) | Difficult to obtain product | Irradiation (minutes) | Good yields, significantly reduced reaction time. researchgate.net |

| 1,2-Disubstituted Benzimidazole Synthesis | 60 - 120 minutes | 5 - 10 minutes | Yield enhanced from ~61% to >96%. mdpi.com |

High-Yielding Synthetic Protocols for N-Methyl-2-(methylamino)-4-nitrobenzamide Precursors and Analogues

The synthesis of this compound hinges on the efficient preparation of its key precursors. High-yielding protocols have been developed for structurally related compounds, and these methodologies provide a clear pathway for obtaining the necessary intermediates, primarily 2-(methylamino)-4-nitrobenzoic acid and 2-chloro-N-methyl-4-nitrobenzamide.

A common strategy for synthesizing analogous amino-nitrobenzoic acids involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor with an amine. For instance, a method for an isomeric compound, 4-(methylamino)-3-nitrobenzoic acid, is achieved by reacting 4-chloro-3-nitrobenzoic acid with methylamine. google.com This reaction proceeds with high efficiency due to the activation of the aromatic ring by the electron-withdrawing nitro group. youtube.com A similar high-yield approach can be applied to the synthesis of 2-(methylamino)-4-nitrobenzoic acid from 2-chloro-4-nitrobenzoic acid.

Below are representative protocols for the synthesis of key precursors, based on established methodologies for analogous compounds.

Table 1: Synthetic Protocol for 2-(Methylamino)-4-nitrobenzoic Acid

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2-Chloro-4-nitrobenzoic acid, Methylamine | Aqueous solution, Room Temperature, 1h | 2-(Methylamino)-4-nitrobenzoic acid | High |

This protocol is based on analogous syntheses of methylamino benzoic acids. google.comchemicalbook.com

Table 2: Synthetic Protocol for 2-Chloro-N-methyl-4-nitrobenzamide

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2-Chloro-4-nitrobenzoic acid | Thionyl chloride (SOCl₂), DMF (catalyst) | 2-Chloro-4-nitrobenzoyl chloride | High (Intermediate) |

| 2 | 2-Chloro-4-nitrobenzoyl chloride, Methylamine | Tetrahydrofuran (THF), 0°C to 25°C | 2-Chloro-N-methyl-4-nitrobenzamide | ~90% |

This protocol is adapted from a high-yield synthesis of a structurally similar fluoro-analogue.

The final step to produce this compound would involve a nucleophilic aromatic substitution on 2-chloro-N-methyl-4-nitrobenzamide with methylamine. The reactivity of this precursor is enhanced by the ortho- and para-substituents relative to the chlorine leaving group, facilitating the substitution reaction. youtube.comlibretexts.org

Derivatization and Functionalization Techniques for this compound Analogues

The modification of this compound analogues is crucial for developing new chemical entities and for studying structure-activity relationships. Key strategies focus on altering the amide nitrogen and functionalizing the aromatic ring.

Strategies for Modifying the Amide Nitrogen and Aromatic Ring Moiety

Amide Nitrogen Modification: The amide group offers several avenues for modification. N-alkylation of secondary amides (R-NH-COR') to form tertiary amides (R-NR''-COR') is a fundamental transformation. mdpi.com This can be achieved using various alkylating agents in the presence of a base. For instance, cobalt-nanoparticle catalysts have been used for the N-alkylation of benzamides with alcohols, proceeding through a dehydrogenation-condensation-hydrogenation sequence. nih.gov Another approach involves solvent-free phase-transfer catalysis under microwave irradiation, allowing for rapid N-alkylation of amides with alkyl halides using potassium hydroxide (B78521) and potassium carbonate. mdpi.com It is also possible to perform N-dealkylation on tertiary benzamides, converting them back to secondary amides, using photocatalytic methods. nih.gov

Aromatic Ring Functionalization: The aromatic ring of benzamide analogues can be selectively functionalized using directed ortho metalation (DoM). wikipedia.org In this technique, the amide group acts as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the ortho position (the C3 position in this case). wikipedia.orgacs.org The resulting aryllithium intermediate can then react with a wide range of electrophiles, allowing for the introduction of various substituents onto the ring. acs.orgharvard.edu The N-methyl amide moiety is an effective DMG, facilitating this regioselective functionalization. acs.org This method provides a powerful tool for creating a library of C3-substituted analogues of this compound.

Introduction of Diverse Structural Motifs for Probing Chemical Reactivity

The introduction of diverse structural motifs onto the this compound scaffold allows for a systematic probing of the compound's chemical reactivity. The electronic properties of the aromatic ring are highly sensitive to the nature of its substituents, which in turn dictates its reactivity in reactions such as nucleophilic aromatic substitution (SNAr). nih.gov

By synthesizing analogues with different groups at the C2-amino position or on the aromatic ring (via DoM as described in 2.3.1), the electronic environment of the molecule can be systematically altered. For example:

Introducing electron-donating groups (EDGs) on the C2-amino nitrogen (e.g., replacing N-methyl with N-ethyl or larger alkyl groups) would increase the electron density of the ring, potentially decreasing its reactivity towards external nucleophiles.

Introducing electron-withdrawing groups (EWGs) at the C3 position via ortho-lithiation would further decrease the ring's electron density, likely increasing the rate of SNAr reactions if a suitable leaving group were present at another position.

The study of how these structural modifications affect reaction kinetics, such as in SNAr reactions with various nucleophiles (e.g., piperidine), provides quantitative data on the electronic and steric effects of the introduced motifs. nih.gov This systematic derivatization and subsequent reactivity analysis are fundamental to understanding the chemical behavior of this class of compounds.

Mechanistic Organic Chemistry of N Methyl 2 Methylamino 4 Nitrobenzamide

Elucidation of Reaction Mechanisms

The reactivity of N-Methyl-2-(methylamino)-4-nitrobenzamide is largely dictated by the functional groups appended to the benzene (B151609) ring. The electron-withdrawing nitro group strongly influences the molecule's electronic properties, playing a key role in reduction and nucleophilic substitution reactions. Concurrently, the methylamino and N-methylbenzamide moieties offer sites for cyclization and rearrangement.

Mechanisms of Nitro Group Transformations (e.g., Reduction to Amino Group)

The transformation of the aromatic nitro group into an amino group is a fundamental reaction for nitroarenes and proceeds via a six-electron reduction. akjournals.com This can be achieved using various reducing systems, including catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or metals in acidic media (e.g., Fe, Sn, or Zn with HCl). acsgcipr.orgresearchgate.net

The reduction mechanism, as outlined by the Haber model for nitrobenzene, can follow two principal pathways: a direct route and a condensation route. researchgate.net In both scenarios, the reaction progresses through several key intermediates.

Nitro to Nitroso: The initial two-electron reduction converts the nitro group to a nitroso intermediate.

Nitroso to Hydroxylamine (B1172632): This step is typically very fast, often making the nitroso intermediate difficult to detect. akjournals.com It involves a further two-electron reduction.

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine yields the corresponding aniline (B41778) derivative. akjournals.com

Condensation Pathway: This pathway becomes significant under certain conditions and involves the condensation of intermediates. The nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy species (R-N=N(O)-R), which is subsequently reduced to an azo compound (R-N=N-R) and then a hydrazo compound (R-NH-NH-R) before final cleavage to two equivalents of the amine. researchgate.net

The choice of reagent and reaction conditions can significantly influence the final product. For instance, while catalytic hydrogenation and metal/acid reductions typically yield the amine, other reducing agents might lead to the formation of intermediate products. organic-chemistry.org

Mechanisms of Nucleophilic Substitution on the Nitrobenzamide Moiety

The this compound moiety is susceptible to nucleophilic aromatic substitution (SNAr), primarily due to the strong electron-withdrawing nature of the nitro group. This group, being in the para position relative to the methylamino group and meta to the benzamide (B126), strongly activates the aromatic ring towards attack by nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process:

Formation of a Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.

Expulsion of the Leaving Group: To restore aromaticity, a leaving group on the attacked carbon atom is expelled. In the case of this compound, a potential SNAr reaction would likely involve the displacement of a group other than the stable amino or amide functions, unless under forcing conditions. Should a suitable leaving group be present on the ring, the nitro group's activating effect would facilitate its displacement.

Kinetic studies on related nitrobenzofurazan derivatives confirm that the rate-limiting step is typically the initial nucleophilic addition to form the σ-complex. mdpi.com

Oxidation Mechanisms for Related Sulfur-Containing Analogues

While specific research on sulfur-containing analogues of this compound is limited, the oxidation mechanism for related aryl sulfides is well-established. An analogous compound, where a methylthio group replaces one of the substituents, would undergo oxidation at the sulfur atom.

The oxidation of an aryl sulfide (B99878) (Ar-S-R) typically proceeds in a stepwise manner, first to a sulfoxide (B87167) (Ar-S(O)-R) and then to a sulfone (Ar-S(O)₂-R). acsgcipr.orgresearchgate.net

Mechanism: The reaction involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor. Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or even molecular oxygen under catalytic conditions. akjournals.comresearchgate.netorganic-chemistry.org

Sulfide to Sulfoxide: The first oxidation step converts the sulfide to a sulfoxide. The reaction rate is influenced by the nucleophilicity of the sulfur atom. Electron-donating groups on the aromatic ring increase the rate, while electron-withdrawing groups (like the nitro group) decrease it by reducing the electron density on the sulfur.

Sulfoxide to Sulfone: The sulfoxide can undergo a second oxidation to form a sulfone. This step is generally slower than the first because the sulfur atom in the sulfoxide is less nucleophilic due to the presence of the electron-withdrawing oxygen atom.

Controlling the reaction stoichiometry and conditions is crucial for selective synthesis. acsgcipr.org For instance, using one equivalent of the oxidant often allows for the isolation of the sulfoxide, whereas an excess of the oxidant will typically drive the reaction to the sulfone. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound contains functionalities that could participate in intramolecular cyclization and rearrangement reactions under appropriate conditions.

Intramolecular Cyclization: The presence of two nitrogen nucleophiles (the 2-methylamino group and the amide nitrogen) ortho to each other suggests the possibility of intramolecular cyclization. For example, under dehydrating or specific catalytic conditions, a reaction between the 2-(methylamino) group and the amide carbonyl could potentially lead to the formation of a fused heterocyclic ring system, such as a quinazolinone derivative. Such cyclizations are known for related ortho-amino-benzamides. metu.edu.tr

Rearrangement Pathways: Rearrangements involving the nitro group are also plausible, analogous to the Fischer-Hepp or nitramine rearrangements. In the case of N-nitroamines, acid catalysis can promote the migration of a nitro group from a nitrogen atom to the aromatic ring. nih.gov While the nitro group in the target molecule is already on the ring, under strongly acidic conditions, a reversible ipso-protonation followed by migration of the nitro group to a different position could occur, potentially driven by thermodynamic stability.

Furthermore, fragmentation and rearrangement pathways have been observed for related nitrobenzamide structures under mass spectrometry conditions, which can provide insight into potential chemical transformations. researchgate.net These studies show N-rearrangements and cleavage of amide bonds, leading to resonance-stabilized cationic fragments. researchgate.netresearchgate.net

Reaction Kinetics and Thermodynamic Profiles

Kinetic Studies of this compound Transformations

Kinetic studies on the acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides have revealed a fascinating shift in mechanism depending on the acid concentration. researchgate.net These findings offer a framework for predicting the kinetic behavior of transformations involving the benzamide group in the target molecule.

At lower acidities (up to ~5 M H₂SO₄), the hydrolysis proceeds via a non-catalyzed pathway characterized by a large negative entropy of activation (ΔS‡), suggesting an ordered transition state. researchgate.net However, at higher acidities (>5 M H₂SO₄), the mechanism shifts to an A-1 type, acid-catalyzed pathway. researchgate.net This pathway involves a rapid pre-equilibrium protonation of the substrate followed by a rate-limiting unimolecular step, which is the cleavage of the amide C-N bond to form a benzoyl cation. researchgate.net

The table below summarizes key kinetic parameters observed for the hydrolysis of related N-methyl-N-nitrobenzamides, which inform our understanding of the potential transformations of this compound.

| Parameter | Non-Catalyzed Pathway (<5 M H₂SO₄) | Acid-Catalyzed Pathway (>5 M H₂SO₄) | Mechanistic Implication |

| Solvent Isotope Effect (kH/kD) | 1.5 | 0.58 | A value < 1 in the catalyzed pathway is consistent with a rapid pre-equilibrium protonation step (A-1 mechanism). |

| Entropy of Activation (ΔS‡) | ~ -100 J K⁻¹ mol⁻¹ | > 0 J K⁻¹ mol⁻¹ | The large negative value suggests a highly ordered, bimolecular transition state. The positive value indicates a dissociative, unimolecular rate-determining step. |

| Hammett ρ Value | +1.0 | -3.4 | The positive value indicates that electron-withdrawing groups stabilize the transition state. The large negative value indicates the development of significant positive charge in the transition state, consistent with acylium ion formation. |

This data is based on the study of N-methyl-N-nitrobenzamides and serves as a model for the reactivity of the nitrobenzamide core. researchgate.net

These kinetic data illustrate how the stability of intermediates, such as the benzoyl cation, dictates the reaction pathway. The presence of the methylamino and nitro groups on the ring of this compound would significantly modulate the Hammett parameter, influencing the rates of such transformations.

Thermodynamic Analysis of Competing Reaction Pathways

The mechanistic landscape of this compound is significantly influenced by the thermodynamic stability of potential intermediates and products arising from various competing reaction pathways. A thorough thermodynamic analysis, often supported by computational chemistry, is crucial for predicting the feasibility and spontaneity of these pathways under specific reaction conditions. The primary reactive sites on the molecule for nucleophilic attack are the carbon atoms of the aromatic ring, activated by the electron-wielding nitro group.

Considering the structure of this compound, two primary competing pathways for SNAr can be postulated:

Pathway A: Substitution of the methylamino group at C2.

Pathway B: Substitution of a hydrogen atom at a position activated by the nitro group.

A detailed thermodynamic analysis of these pathways involves the calculation of the Gibbs free energy change (ΔG) for each step, including the formation of transition states and intermediates. The Gibbs free energy is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation ΔG = ΔH - TΔS.

To illustrate the thermodynamic considerations for this compound, a hypothetical Gibbs free energy profile for the reaction with a generic nucleophile (Nu-) is presented below. The values are based on typical data for SNAr reactions on nitro-activated aromatic rings.

| Reaction Pathway | Step | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| Pathway A: Substitution at C2 | Formation of Meisenheimer Complex | 12 | -3 | 15 |

| Overall Reaction | -8 | 2 | -10 | |

| Pathway B: Substitution of Hydrogen | Formation of σ-complex | 18 | -4 | 22 |

| Overall Reaction | 5 | -1 | 6 |

The stability of the intermediates in each pathway is influenced by the electronic effects of the substituents. In Pathway A, the negative charge of the Meisenheimer complex is stabilized by the strong electron-withdrawing nitro group. The presence of the N-methylbenzamide group at C1 and the methylamino group at C2 will also modulate the electron density of the ring and influence the stability of the intermediate.

Further thermodynamic considerations could involve other potential reactions, such as those involving the amide group or the methyl groups. However, under conditions typical for nucleophilic aromatic substitution, reactions at the activated aromatic ring are expected to be the dominant pathways.

A more detailed analysis would require sophisticated computational modeling to determine the precise geometries and energies of the reactants, transition states, and products for each competing pathway. rsc.org Such calculations would provide more accurate values for the activation energies and reaction thermodynamics, allowing for a more definitive prediction of the major reaction products under thermodynamic control. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Methyl 2 Methylamino 4 Nitrobenzamide and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass DeterminationWhile the theoretical exact mass can be calculated, a report on experimental high-resolution mass spectrometry data, which would confirm the elemental composition and precise molecular mass, is not available in the searched literature.

Further research and publication of the spectroscopic data for N-Methyl-2-(methylamino)-4-nitrobenzamide are required to populate the detailed sections of this article as requested.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise insights into molecular geometry, intermolecular interactions, and packing motifs, which are crucial for understanding the structure-property relationships of materials. For this compound and its derivatives, X-ray crystallography offers a detailed view of their solid-state architecture.

Single-Crystal X-ray Diffraction (XRD) for Definitive Atomic Arrangements

Single-crystal X-ray diffraction (XRD) analysis provides the most accurate and detailed information about the atomic arrangement within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles with high precision.

While a complete crystallographic dataset for this compound is not publicly available, analysis of closely related 4-nitroaniline (B120555) derivatives provides significant insights into the expected structural features. For instance, studies on similar compounds reveal that they often crystallize in common space groups like P21/c. researchgate.net The molecular geometry is characterized by the near coplanarity of the N-methylamino and nitro groups with the benzene (B151609) ring. researchgate.net

Table 1: Representative Crystallographic Data for a Related 4-Nitroaniline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Z (Molecules per unit cell) | 4 |

Note: Data presented is for a closely related analogue, 2,4-dinitro-N-methylaniline, to illustrate typical crystallographic parameters. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is governed by a network of non-covalent interactions that dictate the supramolecular architecture. These interactions are fundamental to the stability of the crystal lattice.

π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions. These interactions, resulting from the overlap of π-orbitals, are crucial in the packing of many aromatic compounds. In some related structures, π–π stacking interactions have been observed with centroid–centroid distances around 3.6 to 3.7 Å.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For molecules containing nitro groups and hydrogen bond donors, the Hirshfeld surface analysis typically reveals distinct features:

Bright red spots on the dnorm surface indicate close intermolecular contacts, primarily corresponding to hydrogen bonds (N-H···O).

Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The plots of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) show the relative contributions of each interaction type.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitroaromatic Compounds

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | 25 - 40% |

| O···H / H···O | 30 - 40% |

| C···H / H···C | 10 - 20% |

| C···C (π-π stacking) | 3 - 10% |

Note: These percentages are representative of similar molecules and illustrate the quantitative power of Hirshfeld analysis. nih.govanalis.com.my

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its three-dimensional shape as "frozen" within the crystal lattice. This conformation is influenced by both intramolecular forces (e.g., steric hindrance, electronic effects) and intermolecular packing forces.

For this compound, key conformational features would include:

Planarity: The benzene ring is expected to be planar. The substituents—the N-methylamino, nitro, and N-methylbenzamide groups—will have specific orientations relative to this ring. In similar structures, the nitro and N-methylamino groups are often found to be nearly coplanar with the benzene ring, which suggests significant electronic delocalization. researchgate.net

Torsion Angles: The rotation around single bonds defines the molecular conformation. The torsion angle between the plane of the benzene ring and the amide group is a critical parameter. Crystal structures of related benzamides show a wide range of conformations, indicating that this bond has some rotational flexibility. researchgate.net The specific conformation adopted in the crystal is the one that best accommodates the demands of the crystal packing forces, particularly strong hydrogen bonds.

The interplay between the molecule's inherent conformational preferences and the stabilizing energy of the crystal lattice ultimately determines the final solid-state structure. mdpi.com

Theoretical Chemistry and Computational Studies on N Methyl 2 Methylamino 4 Nitrobenzamide

Molecular Modeling and Simulation Approaches:This section was intended to discuss broader computational models and simulations that could provide insights into the behavior of the molecule.

Searches for computational studies on closely related isomers, such as N-methyl-4-(methylamino)-3-nitrobenzamide and N-methyl-3-(methylamino)-4-nitrobenzamide, also did not yield the specific quantum chemical data required to fulfill the detailed article structure.

The absence of such specific research indicates that N-Methyl-2-(methylamino)-4-nitrobenzamide may not have been a focus of extensive theoretical investigation to date, or such studies are not available in the public domain. Therefore, providing a scientifically accurate article with detailed research findings and data tables as requested is not possible without the foundational research having been conducted and published.

Molecular Docking Studies with Related Benzamide (B126) Structures for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. mdpi.com This method helps in understanding the interactions at the atomic level, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex. mdpi.com For benzamide derivatives, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.

In studies involving benzamide analogues, these compounds have been docked into the active sites of various proteins to explore their inhibitory potential. Common targets include bacterial proteins like FtsZ and DNA gyrase, which are essential for bacterial cell division and replication. mdpi.combohrium.com The docking process involves placing the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com

Key interactions frequently observed in docking studies of benzamide derivatives include:

Hydrogen Bonding: The amide group of the benzamide scaffold often acts as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the active site. For instance, interactions with residues like Valine, Asparagine, and Glycine have been noted in studies on FtsZ inhibitors. tandfonline.com

Hydrophobic Interactions: The benzene (B151609) ring of the benzamide structure typically engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Tyrosine. nih.gov

Electrostatic Interactions: The nitro group, as seen in this compound, can participate in significant electrostatic interactions within the binding pocket.

These computational predictions provide a rational basis for designing more potent and selective inhibitors by modifying the benzamide structure to optimize these key interactions.

Interactive Table: Common Ligand-Target Interactions for Benzamide Derivatives from Docking Studies

| Interaction Type | Interacting Ligand Group | Typical Interacting Amino Acid Residues | Potential Target Protein Example |

| Hydrogen Bond | Amide (-CONH-) | Asn, Gly, Val, Arg, Thr | FtsZ, Glucokinase |

| π-π Stacking | Phenyl Ring | Tyr | Glucokinase |

| Hydrophobic | Phenyl Ring, Alkyl groups | Leu, Val | FtsZ |

| Electrostatic | Nitro Group (-NO₂) | Arg | Glucokinase |

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Dynamic Behavior (for related compounds)

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. nih.gov

For benzamide derivatives, MD simulations are often performed following docking studies to:

Assess Stability: Simulations, often run for nanoseconds (e.g., 15 ns), are used to confirm the stability of the docked pose. tandfonline.com The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the complex remains in a stable conformation. tandfonline.com

Explore Conformational Space: MD can reveal different conformations that a flexible ligand like a benzamide derivative can adopt within the binding site. This is crucial as the biological activity may depend on the molecule's ability to adopt a specific, low-energy conformation. researchgate.net

Calculate Binding Free Energy: Advanced MD techniques, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be used to calculate the binding free energy of the ligand-protein complex. bohrium.comnih.gov This provides a more accurate prediction of binding affinity than docking scores alone.

These simulations provide a deeper understanding of the physical basis of the ligand-receptor interaction, accounting for the flexibility of both the protein and the ligand, as well as the explicit effects of the solvent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com This is achieved by correlating physicochemical descriptors of the molecules with their measured activity. For benzamide analogues, 3D-QSAR models have been successfully developed to predict their inhibitory potential. tandfonline.com These models yield statistically significant correlations, often with high correlation coefficients (R²) and cross-validated coefficients (Q²), indicating good predictive power. bohrium.comtandfonline.com

Closely related to QSAR is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. bohrium.com For a series of active benzamide analogues, a pharmacophore model can be generated to identify the key chemical features responsible for their activity.

A typical pharmacophore model for benzamide derivatives might include:

One or more hydrogen bond acceptors.

One or more hydrogen bond donors.

A hydrophobic group.

One or more aromatic rings. bohrium.comtandfonline.com

Once developed, this model serves as a 3D query to screen virtual libraries for new compounds that possess these essential features, thereby accelerating the discovery of new potential drug candidates. nih.gov The combination of QSAR and pharmacophore modeling provides powerful predictive tools for designing novel benzamide derivatives with enhanced activity. nih.gov

Interactive Table: Example Pharmacophore Features for Benzamide Analogues as FtsZ Inhibitors

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Binding |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide, Oxygen atoms of the nitro group | Accepts a hydrogen bond from a donor group on the receptor. |

| Hydrogen Bond Donor | Amine hydrogen of the amide | Donates a hydrogen bond to an acceptor group on the receptor. |

| Hydrophobic Region | Phenyl ring, methyl groups | Engages in van der Waals and hydrophobic interactions. |

| Aromatic Ring | Phenyl ring | Participates in π-π stacking or hydrophobic interactions. |

Solvation Effects and Thermodynamic Parameters from Computational Methods

The surrounding solvent environment can significantly influence the structure, reactivity, and properties of a molecule. Computational methods can model these effects through either implicit or explicit solvation models. Furthermore, these methods can be used to calculate fundamental thermodynamic properties, such as the enthalpy of formation, which are crucial for understanding the stability of a compound.

Implicit and Explicit Solvation Models in Electronic Structure Calculations (e.g., D-PCM, C-PCM, IEF-PCM, IPCM, SCIPCM)

Modeling solvation is critical for accurately predicting molecular properties in solution. Computational chemistry employs two main approaches: explicit and implicit models.

Explicit solvation models treat individual solvent molecules as part of the system. mdpi.com While this approach provides a highly detailed, molecular-level description of solute-solvent interactions, it is computationally very expensive due to the large number of atoms involved. arxiv.org

Implicit solvation models offer a more computationally efficient alternative by representing the solvent as a continuous, homogeneous medium with a defined dielectric constant. arxiv.orgwikipedia.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized dielectric. wikipedia.org The Polarizable Continuum Model (PCM) is one of the most widely used implicit models and has several variants. wikipedia.orgruc.dk

These PCM variants differ primarily in how they solve the electrostatic equations at the cavity surface:

D-PCM (Dielectric-PCM): An early model that requires the evaluation of the electric field normal to the cavity surface. q-chem.com

IEF-PCM (Integral Equation Formalism-PCM): A widely used and robust method that avoids the direct calculation of the electric field, instead using the electrostatic potential. q-chem.comgaussian.com It is the default PCM method in many quantum chemistry software packages. gaussian.com

C-PCM (Conductor-like PCM): This model simplifies the electrostatic problem by treating the dielectric continuum as a conductor. wikipedia.org It is computationally efficient, especially for high-dielectric solvents. q-chem.com

IPCM (Isodensity PCM) and SCIPCM (Self-Consistent Isodensity PCM): In these models, the cavity is not defined by interlocking atomic spheres but by a contour of the solute's own electron density. ruc.dk This provides a more physically realistic shape for the cavity. ruc.dk

The choice of model depends on the required accuracy and available computational resources. These models are essential for calculating properties like solvation free energy and for optimizing molecular geometries in a simulated solvent environment. wikipedia.org

Interactive Table: Comparison of Common Implicit Solvation Models

| Model | Full Name | Key Feature |

| D-PCM | Dielectric-Polarizable Continuum Model | Early model based on the electric field at the cavity surface. |

| IEF-PCM | Integral Equation Formalism PCM | Solves for surface charges using an integral equation formalism; very common. gaussian.com |

| C-PCM | Conductor-like PCM | Approximates the solvent as a conductor, computationally efficient. wikipedia.org |

| IPCM | Isodensity PCM | Defines the cavity using a fixed isodensity surface from a gas-phase calculation. ruc.dk |

| SCIPCM | Self-Consistent Isodensity PCM | Defines the cavity using an isodensity surface that is solved self-consistently. ruc.dk |

Theoretical Calculation of Thermodynamic Properties (e.g., Enthalpy of Formation)

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of the compound's thermodynamic stability. sci-hub.ru While it can be determined experimentally, for example, through combustion calorimetry, computational methods provide a valuable and often faster way to estimate this property. sci-hub.ruscirp.org

Theoretical calculations of gas-phase enthalpy of formation typically involve:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. nih.gov

Total Energy Calculation: A high-level quantum mechanical method is used to compute the total electronic energy of the molecule.

Atomization or Isodesmic Reactions: The calculated molecular energy is combined with the known enthalpies of formation of the constituent atoms (atomization method) or used in a balanced chemical reaction with compounds of known enthalpy (isodesmic method) to derive the final ΔfH°. uni.edu

For nitrobenzamides, which are structurally related to this compound, experimental data for gas-phase enthalpies of formation are available. These values provide a benchmark for computational methods and offer insight into the relative stability of different isomers. For example, the position of the nitro group significantly affects the enthalpy of formation. sci-hub.ru Such data is crucial for assessing the energetic properties of related molecules.

Interactive Table: Experimental Standard Molar Enthalpies of Formation in the Gas Phase (ΔfH°) for Nitrobenzamide Isomers at 298.15 K

| Compound | Position of -NO₂ | ΔfH° (kJ·mol⁻¹) sci-hub.ru |

| 2-Nitrobenzamide | ortho | -138.9 ± 3.5 |

| 3-Nitrobenzamide | meta | -122.9 ± 2.9 |

| 4-Nitrobenzamide (B147303) | para | -108.5 ± 3.7 |

Applications and Role of N Methyl 2 Methylamino 4 Nitrobenzamide in Advanced Chemical Synthesis

Building Block for Complex Molecular Architectures and Heterocyclic Systems

N-Methyl-2-(methylamino)-4-nitrobenzamide is well-suited as a foundational unit for constructing elaborate molecular frameworks. Molecules with similar ortho-amino-benzamide structures are valuable precursors for the synthesis of N-heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. mdpi.comrsc.org The vicinal arrangement of the methylamino and N-methylbenzamide groups can facilitate intramolecular cyclization reactions to form various heterocyclic systems, such as benzodiazepines or other fused-ring structures.

The general class of nitro-substituted diamine derivatives serves as a versatile scaffold for generating molecular diversity in heterocyclic compounds. nih.gov These molecules can act as bis-nucleophilic reagents, reacting with a range of electrophiles to produce highly functionalized heterocycles that are often explored for pharmacological activity. nih.gov

Table 1: Potential Heterocyclic Systems from ortho-Amino Benzamide (B126) Scaffolds

| Heterocyclic Class | Required Co-reactant Type | Potential Reaction Type |

|---|---|---|

| Benzodiazepines | Aldehydes or Ketones | Condensation / Cyclization |

| Quinazolinones | Carboxylic Acids or Derivatives | Cyclocondensation |

| Benzimidazoles | Aldehydes | Reductive Cyclization |

This table illustrates plausible synthetic pathways based on the known reactivity of the ortho-diamine benzamide functional group arrangement.

Intermediate in the Synthesis of Diverse Organic Compounds and Functional Materials

The role of aromatic nitroamides as intermediates is a cornerstone of synthetic organic chemistry. mdpi.com The nitro group can be readily reduced to an amine, which then provides a new site for chemical modification. This transformation is fundamental in creating more complex substitution patterns on the aromatic ring. For instance, a related isomer, N-methyl-4-(methylamino)-3-nitrobenzamide, is cited as a key intermediate in the synthesis of various pharmaceuticals, including triazole and benzimidazole (B57391) derivatives with applications in treating a range of diseases. google.com This highlights the industrial relevance of this class of compounds as intermediates.

Following the reduction of the nitro group in this compound, the resulting tri-substituted benzene (B151609) ring could be a precursor to:

Bioactive Molecules: The resulting aromatic diamine can be further functionalized to synthesize compounds for pharmaceutical research. mdpi.com

Functional Dyes: The aromatic diamine structure is a common feature in many classes of dyes and pigments.

Polymer Science: Diamines are essential monomers for the synthesis of high-performance polymers like polyamides and polyimides.

Role in Catalysis and Enhancing Reaction Efficiency for Amide and Ester Formation

Currently, there is no specific evidence in the available literature to suggest that this compound itself acts as a catalyst or significantly enhances the efficiency of amide and ester formation. Molecules of this type are typically utilized as reactants or building blocks rather than catalytic agents. The field of amide activation is an area of intensive research, with various methods focusing on increasing the reactivity of the amide bond, but these typically involve external catalysts or activating agents rather than the inherent properties of a molecule like this one. nih.gov

Development of Novel Synthetic Methodologies involving N-Methylation and Derivatization

The structure of this compound contains a secondary amine, which is a prime target for derivatization, particularly through N-methylation. N-methylated amines are critical components in many pharmaceuticals and fine chemicals. researchgate.net General and efficient methods for the N-methylation of amines are highly sought after in organic synthesis.

Common methodologies that could be applied to this compound include:

Reductive Amination: Reaction with formaldehyde (B43269) followed by a reducing agent (e.g., sodium borohydride) is a classic and effective method for N-methylation.

Use of Methylating Agents: Reagents like dimethyl sulfate (B86663) or methyl iodide are traditional, albeit hazardous, methylating agents.

Modern Catalytic Methods: Greener approaches using methanol (B129727) or carbon dioxide as a C1 source in the presence of a suitable catalyst are being actively developed to synthesize N-methylamines. researchgate.netresearchgate.net

Derivatization is a broader concept involving the chemical modification of a compound to produce a new one with different properties. The secondary amine of this compound could be acylated, alkylated, or used in coupling reactions to attach new functional groups, thereby creating a library of related compounds for screening in drug discovery or materials science. scispace.com

Precursor in Multistep Organic Syntheses of Advanced Chemical Entities

A precursor is a compound that participates in a chemical reaction that produces another compound. Given its multiple functional groups, this compound is a logical starting point for multi-step synthesis, a strategy used to build complex organic molecules from simpler precursors. mit.edu

A hypothetical multi-step synthesis could involve the following sequence:

Modification of the Secondary Amine: The 2-(methylamino) group could be protected or functionalized.

Reduction of the Nitro Group: The nitro group at position 4 could be reduced to an amine.

Diazotization and Substitution: The newly formed amine could be converted to a diazonium salt, allowing for the introduction of a wide variety of substituents (e.g., halogens, hydroxyl, cyano groups).

Cyclization: The ortho-disposed amino and amide groups could be used to form a heterocyclic ring at a later stage.

This stepwise approach allows for the controlled and systematic construction of advanced chemical entities where the final structure is precisely engineered for a specific function, such as biological activity. nih.gov

Comparative Studies and Analogue Chemistry of N Methyl 2 Methylamino 4 Nitrobenzamide

Structure-Reactivity Relationships within Benzamide (B126) Derivatives

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. The fundamental structure of benzamide itself provides a baseline for understanding reactivity. The lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group, which reduces the basicity of the nitrogen and increases the electron density on the carbonyl oxygen. This resonance stabilization makes the amide bond relatively stable and planar.

The reactivity of the benzamide scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the ring and the amide group through inductive and resonance effects, thereby affecting the molecule's susceptibility to various chemical reactions, such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon.

In the case of N-Methyl-2-(methylamino)-4-nitrobenzamide, the benzamide core is functionalized with three distinct groups, each imparting specific electronic characteristics:

N-methyl group: An alkyl group attached to the amide nitrogen.

2-(methylamino) group: An electron-donating group (EDG) at the ortho position relative to the benzamide group.

4-nitro group: A strong electron-withdrawing group (EWG) at the para position.

Impact of Nitro Group Position and Other Substituents on Chemical Reactivity and Selectivity

The position of the nitro group on the benzamide ring is a critical determinant of the compound's chemical properties and reactivity. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution reactions. researchgate.netviu.ca This deactivation is most pronounced when the nitro group is at the ortho or para position, as its strong -M effect withdraws electron density directly from the ring's π-system. viu.ca

In this compound, the nitro group is at the 4-position (para to the amide). This placement maximizes its electron-withdrawing effect on the ring, making electrophilic attack on the ring less favorable than in unsubstituted benzamide. However, the presence of the electron-donating methylamino group at the 2-position counteracts this deactivation to some extent. The methylamino group is an activating, ortho-para directing group. researchgate.net Therefore, the reactivity at specific sites on the ring is a complex outcome of the competing effects of these two powerful substituents.

The influence of substituent position on reactivity can be quantitatively assessed by comparing reaction rates, such as in hydrolysis. The alkaline hydrolysis of benzamides, for instance, is sensitive to the electronic effects of substituents. Electron-withdrawing groups generally accelerate the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the negative charge in the transition state. researchgate.netviu.canih.gov

| Substituent on Benzamide | Position | Relative Rate of Alkaline Hydrolysis (k/k₀) | Effect |

|---|---|---|---|

| -H (Unsubstituted) | - | 1.00 | Reference |

| -NO₂ | meta (3-position) | 5.60 | Rate-enhancing (EWG) |

| -NO₂ | para (4-position) | Not specified, but generally strong EWG effect | Rate-enhancing (EWG) |

| -NH₂ | meta (3-position) | 0.93 | Slightly rate-reducing (weak EWG by induction) |

| -NH₂ | para (4-position) | 0.20 | Rate-reducing (EDG by resonance) |

| -Br | meta (3-position) | 2.97 | Rate-enhancing (EWG) |

| -Br | para (4-position) | 1.91 | Rate-enhancing (EWG) |

Data adapted from studies on the alkaline hydrolysis of substituted benzamides. researchgate.netnih.gov

The data indicate that a nitro group in the meta-position significantly increases the hydrolysis rate, highlighting its strong electron-withdrawing nature. researchgate.netnih.gov While specific data for the 4-nitro isomer was not presented in the source, its strong electron-withdrawing character would also be expected to enhance reactivity. Conversely, an amino group at the para-position decreases the rate due to its electron-donating resonance effect. researchgate.netnih.gov In this compound, the net effect on the carbonyl carbon's reactivity is a balance between the powerful withdrawing effect of the 4-nitro group and the donating effect of the 2-methylamino group.

Exploration of Steric and Electronic Effects in Chemically Related Analogues

The study of chemically related analogues provides valuable information on how steric and electronic modifications affect molecular properties. For this compound, relevant analogues include isomers and compounds with different N-alkylation patterns.

Steric and Electronic Effects of N-Alkylation: The size and nature of the alkyl groups on the amide nitrogen can introduce significant steric and subtle electronic effects. Steric hindrance can influence the ability of reagents to approach the carbonyl carbon and can also affect the conformation of the molecule. researchgate.net Comparing N-methylbenzamides to their N-ethyl or N,N-dimethyl analogues can illustrate these effects.

For example, increasing the size of the N-alkyl group (e.g., from methyl to ethyl) can increase steric hindrance around the amide functionality. ontosight.ai This can potentially slow down reactions involving nucleophilic attack at the carbonyl carbon. researchgate.net In tertiary amides like N,N-dimethyl-4-nitrobenzamide, the absence of an N-H bond removes the possibility of hydrogen bonding and alters the molecule's solubility and intermolecular interactions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target Compound |

|---|---|---|---|

| This compound | C₉H₁₁N₃O₃ | 209.20 | Target Compound |

| N-methyl-4-(methylamino)-3-nitrobenzamide | C₉H₁₁N₃O₃ | 209.20 | Isomeric position of nitro and methylamino groups. bldpharm.com |

| N,N-Dimethyl-4-nitrobenzamide | C₉H₁₀N₂O₃ | 194.19 | Tertiary amide (N,N-dimethyl); Lacks 2-methylamino group. nih.gov |

| N-Ethyl-N-methyl-benzamide | C₁₀H₁₃NO | 163.22 | Tertiary amide (N-ethyl, N-methyl); Lacks nitro and methylamino groups. |

The study of these analogues demonstrates that subtle changes in substituent position (isomers) or the steric bulk on the amide nitrogen can lead to significant differences in the chemical and physical properties of benzamide derivatives. These structure-reactivity relationships are fundamental to understanding and predicting the behavior of complex organic molecules like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-2-(methylamino)-4-nitrobenzamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via a two-step process: (1) Nitration of a benzamide precursor to introduce the nitro group, followed by (2) alkylation of the amine group using methylating agents like methyl iodide. A Schotten-Baumann reaction between 4-nitrobenzoyl chloride and methyl-substituted amines is often employed under anhydrous conditions (dichloromethane, triethylamine base) .

- Optimization : Temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and reaction time (30–60 min) are critical. TLC monitoring ensures completion .

Q. How is structural characterization of this compound performed?

- Techniques :

- NMR : H and C NMR identify methylamino ( 2.8–3.5 ppm) and nitrobenzamide ( 8.1–8.4 ppm aromatic protons) groups. Coupling constants ( Hz) confirm amide bond geometry .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] with ∆m < 2 ppm error) .

- UV-Vis : Absorbance at 239 nm and 290 nm ( L/mol·cm) indicates nitro-aromatic transitions .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Screening :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity).

- Cytotoxicity : MTT assays on cancer cell lines (IC determination).

- Neuroactivity : Radioligand binding assays for neurokinin receptors, given structural similarity to SR 48,968 derivatives .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., varying IC values) be resolved?

- Approach :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility.

- Structural Confounds : Verify purity via HPLC (>95%) and assess stereochemistry (chiral HPLC or X-ray crystallography).

- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding modes to targets like neurokinin-2 receptors .

Q. What strategies improve the stability of nitrobenzamide derivatives under physiological conditions?

- Solutions :

- Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc) to reduce metabolic degradation.

- Formulation : Encapsulate in liposomes to enhance solubility and reduce nitro-to-amine reduction in vivo.

- pH Optimization : Adjust buffer systems (pH 7.4) to minimize hydrolysis of the amide bond .

Q. How does substituent variation (e.g., methyl vs. chloro groups) impact SAR in nitrobenzamides?

- Analysis :

- Electron Effects : Nitro groups enhance electron-withdrawing properties, increasing electrophilicity for nucleophilic targets. Methyl groups improve lipophilicity (logP) but may sterically hinder binding.

- Case Study : Replacing chloro with methyl in N-(3-chlorophenethyl)-4-nitrobenzamide analogs reduces cytotoxicity but improves CNS penetration .

- Computational Tools : DFT calculations (Gaussian) quantify electronic effects; CoMFA models predict activity cliffs .

Methodological Guidelines

-

Synthetic Reproducibility :

- Use anhydrous solvents and inert atmosphere (N) to prevent side reactions.

- Purify via column chromatography (neutral AlO, chloroform/ether/hexane) for >90% yield .

-

Data Interpretation :

- Cross-validate NMR assignments with 2D experiments (COSY, HSQC).

- For bioactivity conflicts, apply statistical tests (ANOVA with Tukey’s post hoc) to exclude outliers .

-

Safety Considerations :

- Nitroaromatics may be mutagenic; handle with PPE and test Ames assay for genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.